molecular formula C21H20N2O3S2 B3512437 N-{4-[({4-[(phenylthio)methyl]phenyl}amino)sulfonyl]phenyl}acetamide

N-{4-[({4-[(phenylthio)methyl]phenyl}amino)sulfonyl]phenyl}acetamide

Cat. No.: B3512437
M. Wt: 412.5 g/mol
InChI Key: HJLBMOLALHLWBR-UHFFFAOYSA-N
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Description

The compound “N-{4-[({4-[(phenylthio)methyl]phenyl}amino)sulfonyl]phenyl}acetamide” is a complex organic molecule that contains several functional groups, including an acetamide group, a phenylthio group, and a sulfonyl group . These functional groups suggest that the compound might have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and aromatic rings . These groups can engage in various types of intermolecular interactions, which can affect the compound’s physical and chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure . Factors that could influence its properties include the nature of the functional groups present, the arrangement of the atoms in the molecule, and the types of intermolecular interactions the molecule can engage in .

Mechanism of Action

The mechanism of action of this compound is not clear without more specific information. If the compound has medicinal properties, its mechanism of action would likely involve interactions with biological molecules .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. If the compound has interesting chemical or medicinal properties, future research could involve further studies to understand these properties and develop applications for the compound .

Properties

IUPAC Name

N-[4-[[4-(phenylsulfanylmethyl)phenyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-16(24)22-18-11-13-21(14-12-18)28(25,26)23-19-9-7-17(8-10-19)15-27-20-5-3-2-4-6-20/h2-14,23H,15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLBMOLALHLWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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